molecular formula C13H11NO2S B6178269 [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone CAS No. 2624138-61-8

[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone

Cat. No. B6178269
CAS RN: 2624138-61-8
M. Wt: 245.3
InChI Key:
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Description

2-(Methoxypyridin-3-yl)sulfanyl](phenyl)methanone (MPSM) is an organic compound with a molecular formula of C10H11NO2S. It belongs to the class of pyridines and is characterized by its sulfur-containing aromatic ring. MPSM has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, catalysis, and organic synthesis.

Mechanism of Action

The mechanism of action of [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then converted into a product. The intermediate is believed to be a sulfonium ion, which is formed by the reaction of the pyridine moiety and the phenylmethanone. The sulfonium ion then undergoes a series of reactions, leading to the formation of the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it is also stable and non-toxic. However, it is not very soluble in water, so it must be dissolved in organic solvents. In addition, it is not very reactive, so it may require the use of catalysts or other reagents to facilitate its reaction.

Future Directions

There are numerous potential future directions for research involving [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone. These include further investigation into its mechanism of action, its potential applications in drug synthesis, and its potential effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential of [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone as a catalyst in organic synthesis, and as a reagent in the synthesis of polymers. Finally, further research could be conducted to explore the potential of [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone as an inhibitor of acetylcholinesterase, as well as its potential anti-inflammatory and anti-bacterial properties.

Synthesis Methods

[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone can be synthesized from the reaction of 3-methoxy-2-pyridinesulfonyl chloride and phenylmethanone in the presence of a base. The reaction is carried out in a mixture of dichloromethane and water at room temperature. The reaction yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone has been used in numerous scientific research applications. It has been used as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds, such as heterocyclic compounds, and as a reagent in the synthesis of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone involves the reaction of 2-methoxypyridine-3-thiol with benzoyl chloride in the presence of a base to form the intermediate [(2-methoxypyridin-3-yl)sulfanyl]benzene. This intermediate is then reacted with phenylmagnesium bromide to yield the final product.", "Starting Materials": [ "2-methoxypyridine-3-thiol", "benzoyl chloride", "base", "phenylmagnesium bromide" ], "Reaction": [ "Step 1: 2-methoxypyridine-3-thiol is reacted with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate [(2-methoxypyridin-3-yl)sulfanyl]benzene.", "Step 2: The intermediate [(2-methoxypyridin-3-yl)sulfanyl]benzene is then reacted with phenylmagnesium bromide in an ether solvent, such as diethyl ether or tetrahydrofuran, to yield the final product, [(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone." ] }

CAS RN

2624138-61-8

Product Name

[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone

Molecular Formula

C13H11NO2S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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